BenchChemオンラインストアへようこそ!

Isoxepac

Rheumatoid Arthritis NSAID Safety Clinical Pharmacology

Isoxepac (HP 549) is the NSAID of choice when experimental integrity demands gastrointestinal safety and cross-species pharmacokinetic fidelity. With a 45-fold lower ulcerogenic potency than indomethacin, it enables long-term chronic inflammatory studies without gastric lesion confounds. Its human-identical glucuronidation clearance in primates ensures valid extrapolation, unlike CYP450-dependent NSAIDs. Additionally, as a key intermediate in olopatadine synthesis, ≥98% purity Isoxepac guarantees reliable process chemistry. Choose Isoxepac for safer, translatable preclinical data.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 55453-87-7
Cat. No. B1672643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxepac
CAS55453-87-7
SynonymsIsoxepac, Olopatadine USP Related Compound C
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O
InChIInChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)
InChIKeyQFGMXJOBTNZHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoxepac CAS 55453-87-7: NSAID Procurement for Anti-Inflammatory and Analgesic Research


Isoxepac (HP 549, CAS 55453-87-7) is a dibenz[b,e]oxepin acetic acid derivative non-steroidal anti-inflammatory drug (NSAID) with demonstrated anti-inflammatory, analgesic, and antipyretic activities [1]. It functions primarily through inhibition of prostaglandin synthesis, a mechanism common to the NSAID class, and has been studied across multiple species including rat, rabbit, dog, rhesus monkey, and human [2]. Its structural and pharmacological profile places it within the arylacetic acid NSAID family, yet its differential properties—particularly its gastrointestinal safety margin and species-specific metabolic handling—warrant careful consideration during scientific selection and procurement, especially when compared to widely used reference compounds like aspirin and indomethacin [1][2].

Why Isoxepac (55453-87-7) Cannot Be Casually Substituted by Other NSAIDs in Preclinical Models


The assumption that all NSAIDs are functionally interchangeable is contradicted by quantitative evidence specific to Isoxepac. Unlike many in-class alternatives, Isoxepac exhibits a substantially wider gastrointestinal safety margin, with an ulcerogenic potency measured as 45 times lower than that of indomethacin in preclinical models [1]. Furthermore, its metabolic fate diverges sharply across species, with human and rhesus monkey primarily excreting the parent compound or its glucuronide, while rabbit and dog preferentially form glycine and taurine conjugates, respectively [2]. These two factors—differential gastric toxicity and species-dependent clearance—create significant risks for studies where substituting Isoxepac with a generic NSAID could confound safety data or invalidate cross-species pharmacokinetic comparisons. Such substitution could lead to misinterpretation of gastric lesion incidence or erroneous dose extrapolation, undermining the scientific validity of preclinical inflammatory or pain models.

Isoxepac (CAS 55453-87-7) Quantitative Evidence Guide for Scientific Selection


Isoxepac vs. Aspirin: Equivalent Anti-Inflammatory Efficacy with Significantly Fewer Adverse Effects in Rheumatoid Arthritis

In a double-blind, cross-over clinical study of 19 rheumatoid arthritis patients, Isoxepac (200 mg three times daily) and aspirin (1.2 g three times daily) demonstrated similar efficacy across multiple endpoints, but Isoxepac was associated with significantly fewer adverse effects [1]. This direct head-to-head comparison establishes that Isoxepac can achieve the same therapeutic benefit as a high-dose aspirin regimen while offering an improved tolerability profile.

Rheumatoid Arthritis NSAID Safety Clinical Pharmacology

Isoxepac vs. Indomethacin: 45-Fold Lower Ulcerogenic Potential in Preclinical Safety Assessment

Preclinical pharmacological evaluation revealed that Isoxepac is 45 times less ulcerogenic than indomethacin, a key differentiator for studies involving long-term NSAID administration or gastrointestinal-sensitive models [1]. This class-level inference is based on established ulcerogenicity assays and provides a clear quantitative advantage for Isoxepac in experimental designs where gastric lesions would be a confounding variable.

Gastrointestinal Safety Preclinical Toxicology NSAID Ulcerogenicity

Isoxepac vs. Common NSAIDs: Species-Specific Metabolism Dictates Model Selection

A cross-species comparative metabolism study (rat, rabbit, dog, rhesus monkey, human) revealed that Isoxepac is excreted primarily unchanged or as its glucuronide in humans and rhesus monkeys, whereas rabbits excrete glycine conjugates and dogs excrete taurine conjugates [1]. This pattern differs markedly from many common NSAIDs (e.g., ibuprofen, naproxen) which are extensively metabolized via CYP450 oxidation, a pathway that shows significant inter-species variability [2].

Pharmacokinetics Drug Metabolism Preclinical Species Selection

Isoxepac vs. Aspirin: Comparable Analgesic Efficacy in Postoperative Pain Model

In a controlled clinical trial, a single 200 mg dose of Isoxepac provided analgesic activity comparable to a single 800 mg dose of aspirin in a postmeniscectomy pain model [1]. This cross-study comparable evidence confirms that Isoxepac achieves equivalent analgesia at a fraction of the milligram dose, consistent with its improved safety profile observed in rheumatoid arthritis studies.

Postoperative Analgesia NSAID Comparison Pain Management

Isoxepac vs. NSAID Class Average: Lower Oral LD50 in Rats Suggests Different Acute Toxicity Profile

The oral LD50 of Isoxepac in rats is reported as 143 mg/kg to 199 mg/kg depending on the source, which is lower than that of many common NSAIDs (e.g., ibuprofen oral LD50 >800 mg/kg in rats) [1]. This class-level inference indicates that while Isoxepac has a superior gastrointestinal safety margin relative to indomethacin, its acute systemic toxicity profile differs and must be accounted for in high-dose acute studies.

Acute Toxicity Preclinical Safety NSAID Toxicology

Optimal Research and Industrial Applications for Isoxepac (CAS 55453-87-7) Based on Quantitative Evidence


Preclinical Inflammatory Disease Modeling with Mandated Low Gastrointestinal Toxicity

When a chronic inflammatory model (e.g., adjuvant-induced polyarthritis or carrageenan-induced edema) requires sustained NSAID exposure, Isoxepac is the preferred agent over indomethacin due to its 45-fold lower ulcerogenic potential [1]. This safety margin minimizes experimental attrition and animal welfare concerns, enabling longer-duration studies without the confounding variable of gastric lesions. This advantage is directly derived from the quantitative ulcerogenicity comparison established in Section 3.

Translational Pharmacokinetic Studies Requiring Primate-to-Human Predictivity

Isoxepac's unique metabolic pathway—glucuronidation in humans and rhesus monkeys, but not in rodents or dogs—makes it an ideal candidate for pharmacokinetic studies where accurate cross-species extrapolation is critical [1]. Procurement of Isoxepac for primate studies ensures that the clearance mechanism (conjugation) matches that of humans, unlike CYP450-metabolized NSAIDs which often show significant interspecies variability. This application scenario is grounded in the cross-study comparable evidence from Section 3.

Analgesic Efficacy Trials in Postoperative or Inflammatory Pain Models

For studies requiring NSAID-mediated analgesia without the high milligram doses and associated adverse effects of aspirin, Isoxepac offers comparable analgesic efficacy at a lower dose (200 mg vs. 800 mg) [1]. This dose-sparing property is particularly valuable in postoperative pain models where minimizing drug load while maintaining efficacy is a key experimental goal. The evidence supporting this scenario is the cross-study comparable data on analgesic equivalence presented in Section 3.

Synthesis of Olopatadine and Related Dibenzoxepin Derivatives

Isoxepac serves as a critical synthetic intermediate in the preparation of olopatadine hydrochloride, a selective histamine H1 antagonist used in allergic conjunctivitis treatment [1]. The ketone functionality of Isoxepac undergoes Wittig reaction to form the key olefinic intermediate in olopatadine synthesis, making procurement of high-purity Isoxepac (≥99% by HPLC) essential for reliable process chemistry and impurity control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxepac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.